molecular formula C11H9NO5S B12600211 5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid CAS No. 872052-84-1

5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid

Katalognummer: B12600211
CAS-Nummer: 872052-84-1
Molekulargewicht: 267.26 g/mol
InChI-Schlüssel: KRNQVKVOLIMYIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2-aminosulfonylphenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminosulfonylbenzene and furan-2-carboxylic acid.

    Coupling Reaction: The 2-aminosulfonylbenzene is coupled with furan-2-carboxylic acid using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides.

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, aldehydes, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Furandicarboxylic Acid: A furan derivative used as a precursor for polymers.

    5-Hydroxymethylfurfural: A platform chemical derived from biomass.

    5-Aminomethylfuran-2-carboxylic Acid:

Uniqueness

5-(2-Aminosulfonylphenyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, sulfonyl group, and furan ring makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

872052-84-1

Molekularformel

C11H9NO5S

Molekulargewicht

267.26 g/mol

IUPAC-Name

5-(2-sulfamoylphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H9NO5S/c12-18(15,16)10-4-2-1-3-7(10)8-5-6-9(17-8)11(13)14/h1-6H,(H,13,14)(H2,12,15,16)

InChI-Schlüssel

KRNQVKVOLIMYIE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.